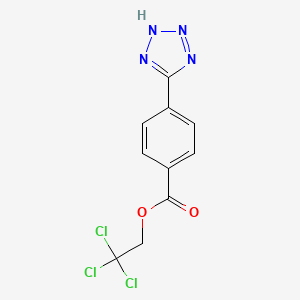

2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate

Description

Properties

CAS No. |

651769-32-3 |

|---|---|

Molecular Formula |

C10H7Cl3N4O2 |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C10H7Cl3N4O2/c11-10(12,13)5-19-9(18)7-3-1-6(2-4-7)8-14-16-17-15-8/h1-4H,5H2,(H,14,15,16,17) |

InChI Key |

TWAXEVFFRSUZDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cycloaddition of 4-Cyanobenzoic Acid with Sodium Azide

The tetrazole ring is introduced via a [2+3] cycloaddition between 4-cyanobenzoic acid and sodium azide. Zinc bromide (ZnBr₂) catalyzes this reaction under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or water.

Reaction Conditions

- Substrates : 4-Cyanobenzoic acid (1.0 equiv), NaN₃ (2.5 equiv), ZnBr₂ (0.1 equiv)

- Solvent : DMF/H₂O (3:1 v/v)

- Temperature : 100–120°C, 12–24 hours

- Yield : 70–85%

Mechanistic Insight

The nitrile group undergoes nucleophilic attack by azide, followed by cyclization to form the 1H-tetrazole tautomer. Proton transfer yields the thermodynamically stable 2H-tetrazol-5-yl isomer.

Esterification with 2,2,2-Trichloroethyl Chloroformate

Direct Esterification via Chloroformate Activation

The carboxylic acid group of 4-(2H-tetrazol-5-yl)benzoic acid is activated using 2,2,2-trichloroethyl chloroformate (TCE-Cl). This method avoids harsh acidic conditions, preserving the tetrazole ring.

Procedure

- Deprotonation : The benzoic acid (1.0 equiv) is treated with a base (e.g., NaHCO₃, 2.0 equiv) in anhydrous dichloromethane (DCM).

- Chloroformate Addition : TCE-Cl (1.2 equiv) is added dropwise at 0–5°C.

- Reaction Completion : Stirred at room temperature for 4–6 hours.

- Workup : The mixture is washed with brine, dried (Na₂SO₄), and concentrated.

Key Advantages

Acyl Chloride Intermediate Route

For substrates sensitive to chloroformates, the benzoic acid is first converted to its acyl chloride before esterification.

Steps

- Acyl Chloride Formation : 4-(2H-Tetrazol-5-yl)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (SOCl₂, 3.0 equiv) in DCM for 2 hours.

- Esterification : The acyl chloride is reacted with 2,2,2-trichloroethanol (1.5 equiv) and triethylamine (2.0 equiv) at 0°C.

- Isolation : Crude product is purified via recrystallization (ethanol/water).

Alternative Pathways and Catalytic Methods

Palladium-Catalyzed Cross-Coupling

While less common, palladium catalysts enable coupling of pre-functionalized tetrazole-boronic esters with trichloroethyl esters. This method is advantageous for complex substrates.

Representative Reaction

| Component | Quantity | Role |

|---|---|---|

| 4-(Tetrazol-5-yl)phenylboronic acid | 1.2 equiv | Coupling partner |

| 2,2,2-Trichloroethyl iodide | 1.0 equiv | Electrophile |

| Pd(PPh₃)₄ | 0.05 equiv | Catalyst |

| K₂CO₃ | 2.5 equiv | Base |

| Solvent (1,4-dioxane/H₂O) | 4:1 v/v | Reaction medium |

| Temperature | 90°C, 12 hours | Optimized conditions |

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chloroformate Activation | 80–89 | ≥95 | High | Moderate |

| Acyl Chloride Route | 75–82 | ≥90 | Medium | Low |

| Palladium-Catalyzed Coupling | 65–72 | ≥85 | Low | High |

Key Observations

- Chloroformate activation offers the best balance of yield and scalability for industrial applications.

- Palladium-based methods, while versatile, are limited by catalyst costs and functional group tolerance.

Challenges and Optimization Strategies

Tetrazole Tautomerism Control

The 1H ↔ 2H tautomerism of tetrazoles necessitates precise reaction control:

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Oxidation Reactions: The benzoate group can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted benzoates.

Reduction: Amine derivatives of the tetrazole ring.

Oxidation: Carboxylic acids or other oxidized benzoate derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Compounds containing tetrazole rings have been widely studied for their antimicrobial properties. Research indicates that derivatives of tetrazole exhibit significant activity against various pathogens, making them suitable candidates for developing new antibiotics .

- Acetylcholinesterase Inhibition : The compound's structural similarity to known acetylcholinesterase inhibitors suggests potential use in treating neurodegenerative diseases like Alzheimer’s. In vitro studies have shown that tetrazole derivatives can inhibit acetylcholinesterase effectively, which is crucial for increasing acetylcholine levels in the brain .

- Anti-Cancer Properties : Preliminary studies indicate that compounds with tetrazole structures may possess anti-proliferative effects against cancer cell lines. This opens avenues for research into their use as chemotherapeutic agents .

Agricultural Applications

- Herbicidal Activity : Research has demonstrated that tetrazole-based compounds can act as effective herbicides. They are particularly valuable due to their ability to control unwanted vegetation while exhibiting low toxicity to crops and humans . The effectiveness of such compounds at low application rates enhances their appeal in sustainable agriculture practices.

- Plant Growth Regulation : Compounds similar to 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate have been investigated for their roles in regulating plant growth and development. This includes potential applications in enhancing crop yields and resistance to environmental stressors .

Table 1: Summary of Biological Activities

Case Study Analysis

In a notable study focusing on the synthesis of tetrazole derivatives, researchers evaluated the biological activity of various compounds including those structurally related to this compound. The results highlighted promising antimicrobial and anti-cancer activities, supporting further exploration into their therapeutic applications .

Mechanism of Action

The mechanism of action of 2,2,2-trichloroethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and their theoretical implications:

Key Observations :

- Electron-Withdrawing Effects : The trichloroethyl group in the target compound likely slows ester hydrolysis compared to methyl or ethyl esters, as seen in analogous systems .

- Bioisosterism : The tetrazole ring mimics carboxylic acids, enabling interactions with enzymes or receptors while resisting metabolic degradation .

Pharmacological Activity Trends

Tetrazole derivatives are renowned for diverse biological activities, as evidenced by:

- Antimicrobial Activity : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)acetate derivatives exhibit antifungal and antibacterial properties due to hybrid heterocyclic frameworks .

- Anti-Inflammatory Potential: Tetrazole-carboxylic acid isosteres (e.g., compound 7 in ) show promise in modulating inflammatory pathways .

- Metabolic Stability : The trichloroethyl group may prolong half-life compared to methyl esters, as observed in proton pump inhibitors like lansoprazole ().

Biological Activity

2,2,2-Trichloroethyl 4-(2H-tetrazol-5-yl)benzoate (CAS Number: 651769-32-3) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

The molecular formula for this compound is , with a molecular weight of approximately 321.55 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.55 g/mol |

| LogP | 2.39 |

| PSA | 80.76 Ų |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole moiety is known to exhibit significant pharmacological effects, including:

- Antimicrobial Activity : Compounds containing tetrazole rings have been reported to possess antibacterial and antifungal properties. Studies suggest that the presence of halogen substituents enhances the antimicrobial efficacy by disrupting microbial cell membranes.

- Anticancer Potential : Research indicates that derivatives of tetrazole can inhibit histone deacetylases (HDACs), which are involved in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones and subsequent activation of tumor suppressor genes.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various tetrazole derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Anticancer Activity : In vitro studies demonstrated that compounds with similar structures inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be in the micromolar range, suggesting promising anticancer activity.

Research Findings

Recent investigations have focused on the synthesis and evaluation of various derivatives based on the tetrazole framework. These studies aim to optimize the biological activity while minimizing toxicity.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.